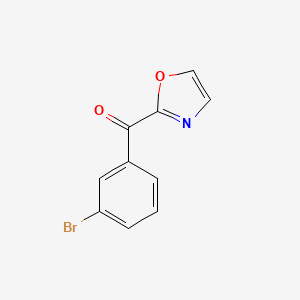
3'-Bromo-2-(3-fluorophenyl)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3’-Bromo-2-(3-fluorophenyl)acetophenone” is a chemical compound that belongs to the class of acetophenones . It has a molecular formula of C14H10BrFO and a molecular weight of 293.13 g/mol .
Molecular Structure Analysis
The InChI code for “3’-Bromo-2-(3-fluorophenyl)acetophenone” is 1S/C14H10BrFO/c15-12-5-2-4-11(9-12)14(17)8-10-3-1-6-13(16)7-10/h1-7,9H,8H2 . This indicates the presence of bromine (Br), fluorine (F), and oxygen (O) atoms in the compound, along with carbon © and hydrogen (H) atoms.Physical And Chemical Properties Analysis
“3’-Bromo-2-(3-fluorophenyl)acetophenone” is a light yellow oil .Applications De Recherche Scientifique
Enantioselective Microbial Reduction
Research by Patel et al. (2004) demonstrated the use of 3'-Bromo-2-(3-fluorophenyl)acetophenone in the enantioselective microbial reduction to create chiral intermediates. This process employed various microorganisms, resulting in high yields and enantiomeric excess, illustrating its significance in synthesizing chiral compounds (Patel et al., 2004).
Synthesis of Benzothiazepines and Pyrazolines
Jagadhani et al. (2015) utilized a derivative of 3'-Bromo-2-(3-fluorophenyl)acetophenone in the synthesis of fluorinated benzothiazepines and pyrazolines. These compounds, synthesized from bromo-fluorobenzaldehyde and substituted hydroxy acetophenones, hold potential in medicinal chemistry (Jagadhani et al., 2015).
Conformational Analysis in Solution State
Mirarchi and Ritchie (1984) conducted a study focusing on the conformations of compounds like 2-fluoro-, 2-chloro- and 2-bromo-acetophenone, closely related to 3'-Bromo-2-(3-fluorophenyl)acetophenone. Their research, involving experimental dipole moments and Kerr constants, offers insights into the physical properties of such compounds (Mirarchi & Ritchie, 1984).
Green Synthesis Methods
A study by Jadhav et al. (2017) demonstrated the green synthesis of substituted quinoxalines using a compound similar to 3'-Bromo-2-(3-fluorophenyl)acetophenone. This research highlights an eco-friendly approach, avoiding toxic solvents and emphasizing sustainable chemistry practices (Jadhav et al., 2017).
Homogeneous Asymmetric Hydrogenation
Research by Li et al. (2000) on the homogeneous asymmetric hydrogenation of o-substituted acetophenones, closely related to 3'-Bromo-2-(3-fluorophenyl)acetophenone, showcased its application in producing high enantioselectivity in products. This has potential applications in asymmetric synthesis and chiral drug development (Li et al., 2000).
Antimicrobial Activities
A 2017 study by Balaji et al. used derivatives of 3'-Bromo-2-(3-fluorophenyl)acetophenone for synthesizing compounds with potential antimicrobial activities. This illustrates its utility in developing new antimicrobial agents (Balaji et al., 2017).
Propriétés
IUPAC Name |
1-(3-bromophenyl)-2-(3-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-12-5-2-4-11(9-12)14(17)8-10-3-1-6-13(16)7-10/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNYUXLMSXYTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642343 |
Source


|
| Record name | 1-(3-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-2-(3-fluorophenyl)acetophenone | |
CAS RN |
898784-69-5 |
Source


|
| Record name | Ethanone, 1-(3-bromophenyl)-2-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)

![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)






